Dimethyl 5-(hydroxymethyl)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDEIHUEMPLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552289 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109862-53-5 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 5-(hydroxymethyl)isophthalate CAS number

An In-Depth Technical Guide to Dimethyl 5-(hydroxymethyl)isophthalate

Abstract

Dimethyl 5-(hydroxymethyl)isophthalate is a functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique trifunctional nature—possessing two methyl ester groups and a primary alcohol—offers a versatile platform for synthesizing more complex molecules, including dendrimers, polymers, and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and known applications, with a particular focus on its relevance in drug development. The information herein is synthesized to provide both foundational knowledge and practical insights for professionals engaged in chemical research and innovation.

Compound Identification and Core Properties

Dimethyl 5-(hydroxymethyl)isophthalate is an organic compound distinguished by a central benzene ring substituted at positions 1, 3, and 5. The CAS number for this compound is 109862-53-5 .[1][2] Its structure is foundational to its utility as a versatile chemical intermediate.

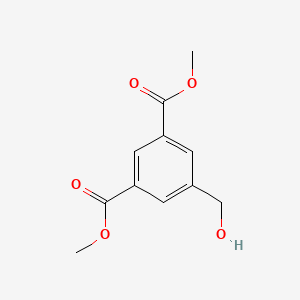

Caption: Chemical structure of Dimethyl 5-(hydroxymethyl)isophthalate.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 109862-53-5 | [1][2] |

| IUPAC Name | dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | [2] |

| Molecular Formula | C₁₁H₁₂O₅ | [1][2] |

| Synonyms | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate, 1,3-Benzenedicarboxylic acid, 5-(hydroxymethyl)-, 1,3-dimethyl ester | [1][2] |

| InChI Key | JMGDEIHUEMPLRO-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | [2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 224.21 g/mol | [1][2] |

| Appearance | White solid / powder (typical for related compounds) | |

| Purity | Typically available at ≥97% | [1] |

Synthesis and Purification Protocol

The synthesis of Dimethyl 5-(hydroxymethyl)isophthalate is most commonly achieved via a Fischer esterification of its parent carboxylic acid, 5-(hydroxymethyl)isophthalic acid, using methanol in the presence of an acid catalyst. This method is efficient and leverages readily available starting materials.

Causality of Experimental Choices

-

Reactant Choice : Methanol serves as both the solvent and the esterifying agent. Using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Catalyst : A strong acid like concentrated sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.

-

Temperature : The reaction is conducted under reflux to increase the reaction rate without losing the volatile methanol solvent.

-

Work-up : The reaction mixture is poured into ice-cold water to precipitate the less polar ester product while the unreacted acid, catalyst, and excess methanol remain in the aqueous phase. Sodium bicarbonate is then added to neutralize the acidic catalyst and any remaining carboxylic acid, preventing re-hydrolysis of the ester.

Detailed Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(hydroxymethyl)isophthalic acid (1 equivalent).

-

Reagent Addition : Add an excess of dry methanol (e.g., 20-30 equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux : Heat the mixture to reflux (approximately 65-70°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A white solid should precipitate.

-

Neutralization : Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until effervescence ceases. This step neutralizes the sulfuric acid catalyst.

-

Isolation : Collect the precipitated solid by vacuum filtration, washing the filter cake several times with cold deionized water to remove any residual salts and impurities.

-

Drying and Purification : Dry the collected solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of methanol and water.

Applications in Research and Drug Development

The strategic placement of two ester groups and a reactive hydroxyl group makes Dimethyl 5-(hydroxymethyl)isophthalate a valuable building block for creating molecules with precise architectures and functionalities.

Intermediate for Complex Molecules

The hydroxyl group provides a reactive site for further modification through reactions like etherification or esterification, while the diester functionalities can be hydrolyzed back to carboxylic acids or converted to other functional groups. This allows for the construction of more complex scaffolds. For instance, related isophthalate derivatives are used in the synthesis of sterically crowded polyether dendrons and other macromolecular structures.

Caption: Role as a versatile chemical building block.

Scaffold in Drug Discovery

Research has shown that certain 5-(hydroxymethyl)isophthalates can act as modulators of Protein Kinase C (PKC) activation.[4] PKC is a family of enzymes crucial to cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of PKC signaling is implicated in various diseases, including cancer.

Isophthalate derivatives have been found to exhibit antiproliferative and cytotoxic effects on cancer cells, such as HeLa human cervical cancer cells, suggesting their potential as scaffolds for developing novel anticancer agents.[4] The ability to easily modify the core isophthalate structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Dimethyl 5-(hydroxymethyl)isophthalate is not detailed in the provided results, data from closely related analogues like Dimethyl 5-hydroxyisophthalate and Diethyl 5-(hydroxymethyl)isophthalate can be used to infer handling precautions.

-

Hazard Classification : Analogous compounds are classified as irritants.

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Statements :

-

Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5][6]

-

Response :

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]

-

IF ON SKIN: Wash with plenty of soap and water.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

-

-

Personal Protective Equipment (PPE) : Standard laboratory PPE should be used, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- CP Lab Safety. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate, 97% Purity, C11H12O5, 1 gram.

- Sigma-Aldrich. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate 98.

- Alfa Chemistry. (n.d.). CAS 181425-91-2 Diethyl 5-(hydroxymethyl)isophthalate.

- Parchem. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate (Cas 71974-03-3).

- PubChem. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Dimethyl 5-hydroxyisophthalate 98.

- ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters.

- ResearchGate. (n.d.). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology.

- Fisher Scientific. (2021). Safety Data Sheet - Dimethyl isophthalate.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester.

- Fisher Scientific. (2021). Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester.

- SIELC Technologies. (n.d.). Dimethyl 5-hydroxyisophthalate.

- ChemicalBook. (n.d.). Dimethyl isophthalate synthesis.

- Semantic Scholar. (2017). Synthesis of isophthalates from methyl coumalate.

- Sigma-Aldrich. (n.d.). Dimethyl 5-hydroxyisophthalate 98.

- PubChem. (n.d.). 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). CAS 1459-93-4: Dimethyl isophthalate.

- ChemicalBook. (n.d.). Dimethyl 5-nitroisophthalate synthesis.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Dimethyl 5-(hydroxymethyl)isophthalate | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Dimethyl 5-(hydroxymethyl)isophthalate

Foreword: The Strategic Importance of a Functionalized Isophthalate

In the landscape of modern chemistry, the value of a molecule is often defined by its versatility. Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) stands as a prime example of such a versatile building block. Possessing a trifunctional architecture—two methyl ester groups and a primary alcohol on a central aromatic ring—DMHMI serves as a critical monomer in the synthesis of advanced functional polymers and as a pivotal intermediate in the development of novel pharmaceuticals.[1][2] The ester groups provide points for polyesterification, leading to materials with enhanced thermal stability, solubility, and dyeability. Simultaneously, the hydroxymethyl group offers a reactive handle for further chemical modification, enabling the introduction of specific functionalities or the grafting of polymer chains. Its derivatives have been explored for their biological activity, including the modulation of Protein Kinase C (PKC) activation, highlighting its potential in medicinal chemistry.[3]

This guide provides an in-depth exploration of the primary synthetic pathways to DMHMI, designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen, thereby empowering the reader to adapt and troubleshoot these methodologies effectively.

I. Overview of Primary Synthetic Strategies

The synthesis of Dimethyl 5-(hydroxymethyl)isophthalate can be approached from several distinct precursors, each pathway offering unique advantages and challenges related to starting material availability, reaction efficiency, and scalability. The three most logical and scientifically validated routes are:

-

Selective Reduction: Starting from Dimethyl 5-formylisophthalate, a selective reduction of the aldehyde group is performed.

-

Direct Esterification: Beginning with 5-(hydroxymethyl)isophthalic acid, a dual Fischer-Speier esterification is conducted.

-

Halide Substitution/Hydrolysis: A two-step process involving the bromination of Dimethyl 5-methylisophthalate followed by nucleophilic substitution with a hydroxide source.

The choice of pathway is often dictated by the commercial availability and cost of the starting material. Currently, Dimethyl 5-formylisophthalate is a readily available specialty chemical, making Pathway 1 a common choice for laboratory-scale synthesis.

Caption: Primary synthetic pathways to Dimethyl 5-(hydroxymethyl)isophthalate.

II. Pathway 1: Selective Reduction of Dimethyl 5-Formylisophthalate

This is arguably the most direct and efficient laboratory-scale synthesis, predicated on the selective reduction of an aldehyde in the presence of two ester functionalities.

A. Mechanistic Considerations & Reagent Selection

The core challenge is to reduce the highly reactive aldehyde group without affecting the less reactive ester groups. Complex metal hydrides are the reagents of choice for this transformation.

-

Sodium Borohydride (NaBH₄): This is the ideal reagent for this specific synthesis. It is a mild reducing agent, sufficiently reactive to reduce aldehydes and ketones quickly at ambient temperatures but generally unreactive towards esters. This high degree of chemoselectivity is the cornerstone of this pathway's success. Its ease of handling (compared to more pyrophoric hydrides) and simple workup procedure make it a trustworthy and practical choice.

-

Lithium Aluminium Hydride (LiAlH₄): While a powerful reducing agent, LAH is non-selective and would reduce both the aldehyde and the two ester groups to yield 3,5-bis(hydroxymethyl)phenol.[2] Therefore, LAH is entirely unsuitable for this synthesis.

The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the initially formed alkoxide intermediate to yield the final alcohol product.

B. Detailed Experimental Protocol

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Materials:

-

Dimethyl 5-formylisophthalate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 5-formylisophthalate in anhydrous methanol (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add sodium borohydride in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot indicates reaction completion, typically within 1-2 hours.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Trustworthiness Check: The slow addition of acid is critical to safely neutralize the hydride and basic methoxide species. Vigorous gas evolution (H₂) will be observed. Continue adding acid until the pH is ~6-7.

-

Solvent Removal & Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality Note: The bicarbonate wash removes any residual acid, while the brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Dimethyl 5-(hydroxymethyl)isophthalate.

Caption: Experimental workflow for the selective reduction pathway.

III. Pathway 2: Direct Esterification of 5-(Hydroxymethyl)isophthalic Acid

This pathway follows the classic Fischer-Speier esterification mechanism. It is a robust and often high-yielding method, particularly suitable if the diacid is more readily available or economical than the corresponding dialdehyde.

A. Mechanistic Considerations & Reagent Selection

Fischer esterification is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol. To drive the reaction to completion and achieve a high yield of the diester, two key principles are applied:

-

Use of Excess Alcohol: The reaction is typically run using methanol as the solvent, meaning it is present in a large molar excess. According to Le Châtelier's principle, this drives the equilibrium towards the product side.

-

Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5]

The reaction requires heating under reflux to achieve a reasonable reaction rate. The water produced as a byproduct must be tolerated by the reaction conditions, as its removal is impractical when the alcohol is used as the solvent.

B. Detailed Experimental Protocol

Materials:

-

5-(Hydroxymethyl)isophthalic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-3 drops per 0.1 mmol of acid)[6]

-

Ice-cold water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup: Suspend 5-(hydroxymethyl)isophthalic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the mixture to reflux and maintain it with vigorous stirring. The solid starting material will gradually dissolve as it is converted to the more soluble ester product. The reaction typically requires several hours to overnight (12-24h) for complete diesterification.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a significant volume of ice-cold water. The product, being organic and less soluble in water, should precipitate as a solid.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture to neutralize the sulfuric acid catalyst. Continue addition until effervescence ceases.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallizing from a suitable solvent (e.g., methanol or ethanol/water mixture) to yield pure Dimethyl 5-(hydroxymethyl)isophthalate.

IV. Comparison of Synthetic Pathways

| Parameter | Pathway 1: Selective Reduction | Pathway 2: Direct Esterification |

| Starting Material | Dimethyl 5-formylisophthalate | 5-(Hydroxymethyl)isophthalic acid |

| Key Reagent | Sodium borohydride (NaBH₄) | Methanol (excess) & H₂SO₄ (cat.) |

| Reaction Time | 1-3 hours | 12-24 hours |

| Temperature | 0 °C to Room Temperature | Reflux (~65 °C) |

| Yield | Typically high (>90%) | Generally good to high (80-95%) |

| Advantages | Fast, highly selective, mild conditions | Uses inexpensive reagents, robust |

| Disadvantages | Starting material can be expensive | Long reaction time, requires heating |

| Scalability | Excellent for lab scale; H₂ evolution a concern on large scale | Very scalable and common industrial process |

V. Product Characterization

Independent of the synthetic pathway, the final product must be rigorously characterized to confirm its identity and purity.

A. Spectroscopic Data

| Technique | Expected Result for Dimethyl 5-(hydroxymethyl)isophthalate |

| ¹H NMR | δ (ppm): ~8.4 (s, 1H, Ar-H), ~8.1 (s, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~3.9 (s, 6H, 2 x -OCH₃), ~2.5 (br s, 1H, -OH). Note: Peak positions are approximate and solvent-dependent. |

| ¹³C NMR | δ (ppm): ~166 (C=O, ester), ~142 (Ar-C-CH₂OH), ~132 (Ar-C-CO₂Me), ~130 (Ar-CH), ~128 (Ar-CH), ~63 (-CH₂OH), ~52 (-OCH₃). |

| FT-IR | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2950 (C-H stretch, aliphatic), ~1720 (strong, C=O stretch, ester), ~1250 (C-O stretch, ester). |

| Mass Spec (ESI+) | m/z: Calculated for C₁₁H₁₂O₅: 224.07. Expected [M+Na]⁺ at 247.06. |

Characterization data is synthesized based on typical values for similar aromatic esters and alcohols. Specific literature values for the target compound can be found on platforms like PubChem.[1]

VI. Conclusion

The synthesis of Dimethyl 5-(hydroxymethyl)isophthalate is most effectively achieved in a laboratory setting via the selective sodium borohydride reduction of Dimethyl 5-formylisophthalate. This method is fast, high-yielding, and proceeds under mild conditions with a straightforward workup. For larger-scale operations or when dictated by starting material economics, the direct acid-catalyzed esterification of 5-(hydroxymethyl)isophthalic acid presents a viable and robust alternative, leveraging a classic and scalable chemical transformation. The choice between these pathways is a practical decision based on a trade-off between reaction time, conditions, and the cost of precursors. Both routes, when executed with care, reliably yield this valuable trifunctional building block, opening doors for innovation in polymer science and medicinal chemistry.

References

-

ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Available from: [Link].

-

Semantic Scholar. Synthesis of isophthalates from methyl coumalate. Available from: [Link].

-

National Institutes of Health (NIH). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Available from: [Link].

-

SIELC Technologies. Dimethyl 5-hydroxyisophthalate. Available from: [Link].

-

ResearchGate. Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology. Available from: [Link].

- Google Patents. US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate.

-

PubChem. Dimethyl 5-(hydroxymethyl)isophthalate. Available from: [Link].

-

IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Available from: [Link].

- Google Patents. Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.

-

MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available from: [Link].

- Google Patents. US3962315A - Process for the purification of terephthalic acid dimethyl ester.

-

PubChem. Dimethyl isophthalate. Available from: [Link].

-

ResearchGate. Estimation of the molecular mass of the purified dimethyl isophthalate.... Available from: [Link].

-

SpringerLink. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Available from: [Link].

-

Arvee Laboratories. Dimethyl 5-Nitroisophthalate. Available from: [Link].

Sources

- 1. Dimethyl 5-(hydroxymethyl)isophthalate | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl 5-(hydroxymethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of Physical Properties

In the realm of drug discovery and materials science, a thorough understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful research and development are built. For a molecule like Dimethyl 5-(hydroxymethyl)isophthalate, a versatile building block in the synthesis of various polymers and pharmaceutical intermediates, these properties govern its behavior in different environments, dictate its suitability for specific applications, and inform the design of robust experimental protocols. This guide is structured to provide not just the "what," but also the "why" and "how" of these critical parameters.

Core Molecular and Physical Characteristics

Dimethyl 5-(hydroxymethyl)isophthalate is a trifunctional aromatic compound, possessing two methyl ester groups and a primary alcohol. This unique combination of functional groups imparts a balance of hydrophilic and hydrophobic character, influencing its solubility and reactivity.

Table 1: Summary of Physical Properties for Dimethyl 5-(hydroxymethyl)isophthalate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| CAS Number | 109862-53-5 | PubChem[1] |

| IUPAC Name | dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | PubChem[1] |

| Melting Point | 106-107 °C | ChemicalBook |

| Boiling Point | 376.0±37.0 °C (Predicted) | ChemicalBook |

| Density | 1.252±0.06 g/cm³ (Predicted) | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

| Purity | 98% | CymitQuimica[2] |

It is crucial to note that while the melting point has been experimentally determined, the boiling point and density are currently based on computational predictions. Experimental verification of these values is recommended for applications where they are critical parameters.

Structural Elucidation and Spectroscopic Analysis

The structural integrity of Dimethyl 5-(hydroxymethyl)isophthalate is paramount for its intended use. Spectroscopic techniques provide the definitive fingerprint of the molecule. While a comprehensive, publicly available dataset for this specific molecule is limited, we can infer the expected spectral characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the methyl protons of the ester groups. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the electron-withdrawing nature of the ester groups and the electron-donating effect of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Key resonances will include those for the carbonyl carbons of the ester groups, the aromatic carbons (with varying chemical shifts due to substitution), the methylene carbon of the hydroxymethyl group, and the methyl carbons of the ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of Dimethyl 5-(hydroxymethyl)isophthalate is expected to exhibit characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponds to the carbonyl group of the esters.

-

C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region will be present due to the C-O stretching of the ester and alcohol functionalities.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For Dimethyl 5-(hydroxymethyl)isophthalate, the molecular ion peak (M⁺) would be expected at m/z 224. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃), the hydroxymethyl group (-CH₂OH), and other characteristic fragments.

Experimental Protocols for Physical Property Determination

To ensure the highest level of scientific integrity, the following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of Dimethyl 5-(hydroxymethyl)isophthalate.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of Dimethyl 5-(hydroxymethyl)isophthalate into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Analysis: The onset temperature of the endothermic melting peak is taken as the melting point. The peak shape can also provide an indication of sample purity.

Diagram of DSC Workflow:

Caption: Integrated workflow for spectroscopic characterization.

Solubility Profile

The solubility of Dimethyl 5-(hydroxymethyl)isophthalate is a critical parameter for its application in solution-phase reactions, formulation development, and purification processes. Due to the presence of both polar (hydroxyl and ester) and non-polar (aromatic ring) moieties, its solubility is expected to vary across a range of solvents.

Table 2: Predicted and Observed Solubility

| Solvent | Predicted/Observed Solubility | Rationale |

| Water | Sparingly soluble | The polar hydroxyl and ester groups can engage in hydrogen bonding with water, but the non-polar aromatic backbone limits overall solubility. |

| Methanol, Ethanol | Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can effectively solvate the ester groups. |

| Dichloromethane, Chloroform | Moderately soluble | The polarity of these solvents is sufficient to dissolve the compound. |

| Hexane, Toluene | Sparingly to insoluble | The non-polar nature of these solvents makes them poor choices for solvating the polar functional groups of DMHMI. |

Experimental Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities.

-

Sample Preparation: Add a known amount of Dimethyl 5-(hydroxymethyl)isophthalate to a fixed volume of the chosen solvent at a constant temperature (e.g., 25 °C).

-

Equilibration: Stir the mixture for a sufficient time to ensure equilibrium is reached.

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

Conclusion and Future Directions

This guide has provided a detailed overview of the known and predicted physical properties of Dimethyl 5-(hydroxymethyl)isophthalate, along with robust protocols for their experimental determination. While a solid foundation of its characteristics has been established, further experimental validation of its boiling point, density, and a comprehensive solubility profile in various pharmaceutically and industrially relevant solvents would be of significant value to the scientific community. Such data will undoubtedly facilitate the broader application of this versatile chemical building block.

References

-

PubChem. Dimethyl 5-(hydroxymethyl)isophthalate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

CP Lab Safety. Dimethyl 5-(hydroxymethyl)isophthalate, 97% Purity, C11H12O5, 1 gram. [Link]

-

SpectraBase. Diethyl 5-(hydroxymethyl)isophthalate. [Link]

-

ChemSrc. CAS#:109862-53-5. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate. [Link]

-

ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]

-

Flammang, R., et al. Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry, 2008. [Link]

-

PubChem. 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester. [Link]

-

University of Calgary. NMR Chemical Shifts. [Link]

-

PubChemLite. Dimethyl 5-hydroxyisophthalate (C10H10O5). [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

CAS. Dimethyl isophthalate. [Link]

-

Semantic Scholar. Synthesis of isophthalates from methyl coumalate. [Link]

-

NIST. 1,3-benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester. [Link]

-

NIST. 1,3-benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester. [Link]

-

National Institutes of Health. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

-

ResearchGate. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. [Link]

-

PubMed. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]-content/uploads/2019/07/NMR_impurities.pdf)

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 5-(hydroxymethyl)isophthalate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl 5-(hydroxymethyl)isophthalate. In the absence of extensive published quantitative data, this guide synthesizes information from structurally similar molecules, theoretical principles of solubility, and established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining the solubility of this compound. We will explore the molecular features governing its solubility, predict its behavior in various organic solvents, and provide detailed methodologies for empirical solubility determination.

Introduction: Understanding the Compound

Dimethyl 5-(hydroxymethyl)isophthalate is an aromatic ester characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 3, and a hydroxymethyl group at position 5.[1] This unique combination of functional groups dictates its physical and chemical properties, including its solubility profile. The presence of both polar (hydroxyl and ester carbonyl) and non-polar (benzene ring and methyl groups) moieties suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Chemical Structure:

Caption: Chemical structure of dimethyl 5-(hydroxymethyl)isophthalate.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For dimethyl 5-(hydroxymethyl)isophthalate, the key intermolecular interactions to consider are:

-

Hydrogen Bonding: The primary hydroxyl group is a strong hydrogen bond donor and acceptor. The ester carbonyl groups can also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The ester groups introduce significant polarity to the molecule.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and methyl groups contribute to these weaker, non-polar interactions.

A solvent's ability to engage in these interactions will determine its capacity to dissolve the compound.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the hydroxyl and ester groups of the solute. The alkyl chains are short, minimizing non-polar repulsion. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess polar functional groups that can engage in dipole-dipole interactions with the ester groups. While they cannot donate hydrogen bonds, their ability to accept them can facilitate dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the polar ester groups. Their ability to dissolve a wide range of organic compounds makes them likely candidates. |

| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring of these solvents will interact favorably with the benzene ring of the solute. However, their inability to engage in strong polar interactions with the hydroxyl and ester groups will limit overall solubility. |

| Aliphatic | Hexane, Heptane | Very Low | These non-polar solvents primarily interact through weak van der Waals forces and are poor solvents for polar compounds containing hydroxyl and ester functionalities. |

Experimental Determination of Solubility

Given the predictive nature of the above information, empirical determination of solubility is crucial for research and development applications. The following are standard protocols for quantifying the solubility of a solid compound in an organic solvent.

Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Workflow Diagram:

Sources

A Technical Guide to the Spectral Analysis of Dimethyl 5-(hydroxymethyl)isophthalate

This in-depth technical guide provides a comprehensive analysis of the spectral data for Dimethyl 5-(hydroxymethyl)isophthalate, a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Introduction

Molecular Structure and Spectroscopic Correlation

The structural features of Dimethyl 5-(hydroxymethyl)isophthalate are key to understanding its spectral output. The following diagram illustrates the molecule's structure and the numbering of its carbon and hydrogen atoms for the purpose of spectral assignment.

Caption: Molecular structure of Dimethyl 5-(hydroxymethyl)isophthalate with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Dimethyl 5-(hydroxymethyl)isophthalate, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of DMHMI is predicted to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester groups and the electron-donating character of the hydroxymethyl group.

Table 1: Predicted ¹H NMR Spectral Data for Dimethyl 5-(hydroxymethyl)isophthalate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | s | 1H | Ar-H at C2 |

| ~8.0 - 8.2 | d | 2H | Ar-H at C4 and C6 |

| ~4.7 | s | 2H | -CH₂-OH |

| ~5.4 | t | 1H | -CH₂-OH |

| ~3.9 | s | 6H | 2 x -COOCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The aromatic region is expected to show two signals. The proton at the C2 position, situated between the two ester groups, is expected to be the most deshielded, appearing as a singlet around 8.3-8.5 ppm. The protons at C4 and C6 are chemically equivalent and are expected to appear as a doublet around 8.0-8.2 ppm due to coupling with the C2 proton.

-

Hydroxymethyl Protons: The two protons of the benzylic methylene group (-CH₂-) are expected to appear as a singlet around 4.7 ppm. The hydroxyl proton (-OH) is expected to be a triplet around 5.4 ppm due to coupling with the adjacent methylene protons, although this signal can be broad and its position can vary with concentration and solvent.

-

Methyl Ester Protons: The six protons of the two equivalent methyl ester groups (-COOCH₃) are predicted to appear as a sharp singlet around 3.9 ppm.

The predicted chemical shifts are based on the analysis of related compounds such as Dimethyl 5-(2-hydroxyethyl)isophthalate and Dimethyl 5-hydroxyisophthalate[2][3][4].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, some carbon signals will be equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl 5-(hydroxymethyl)isophthalate

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | 2 x C=O (ester) |

| ~142 | C5-CH₂OH |

| ~134 | C2 |

| ~131 | C1 and C3 |

| ~128 | C4 and C6 |

| ~63 | -CH₂-OH |

| ~52 | 2 x -COOCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two equivalent ester carbonyl carbons are expected to have a chemical shift of around 166 ppm.

-

Aromatic Carbons: The aromatic region will show four distinct signals. The carbon attached to the hydroxymethyl group (C5) is expected around 142 ppm. The carbon at C2, positioned between the two ester groups, is predicted to be around 134 ppm. The two carbons bearing the ester groups (C1 and C3) are equivalent and should appear around 131 ppm. The remaining two aromatic carbons (C4 and C6) are also equivalent and are expected at approximately 128 ppm.

-

Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) is predicted to be at around 63 ppm, and the two equivalent methyl carbons of the ester groups (-COOCH₃) are expected at about 52 ppm.

These predictions are supported by data from similar isophthalate derivatives[2][5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Dimethyl 5-(hydroxymethyl)isophthalate is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for Dimethyl 5-(hydroxymethyl)isophthalate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | O-H stretch (hydroxyl) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, -CH₃ and -CH₂) |

| ~1720 | Strong, sharp | C=O stretch (ester) |

| ~1600, ~1450 | Medium to weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum:

-

A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

-

The C-H stretching vibrations of the aromatic ring are expected to appear as medium intensity bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.

-

A very strong and sharp absorption band around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups.

-

The characteristic C=C stretching vibrations of the aromatic ring are expected to appear as medium to weak bands in the 1600-1450 cm⁻¹ region.

-

A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group, and a medium band around 1050 cm⁻¹ is expected for the C-O stretching of the primary alcohol.

This interpretation is consistent with the known IR spectra of related aromatic esters and alcohols[6][7][8][9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Mass Spectrometry Data for Dimethyl 5-(hydroxymethyl)isophthalate

| m/z | Interpretation |

| 224 | Molecular ion (M⁺) |

| 193 | [M - OCH₃]⁺ |

| 195 | [M - H₂O]⁺ |

| 165 | [M - COOCH₃]⁺ |

| 163 | [M - CH₂OH - H₂O]⁺ |

Interpretation of the Mass Spectrum:

-

The molecular ion peak (M⁺) is expected at an m/z of 224, corresponding to the molecular weight of the compound[1][10].

-

A common fragmentation pathway for methyl esters is the loss of a methoxy radical (-OCH₃), which would result in a fragment ion at m/z 193.

-

Loss of a water molecule from the hydroxymethyl group is also a likely fragmentation, leading to a peak at m/z 195.

-

Cleavage of the entire methoxycarbonyl group (-COOCH₃) would give a fragment at m/z 165.

-

A fragment at m/z 163 could arise from the loss of the hydroxymethyl group followed by the loss of a water molecule.

The fragmentation pattern of the related Diethyl 5-(hydroxymethyl)isophthalate can provide further insights into the expected fragmentation of the target molecule[11].

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Dimethyl 5-(hydroxymethyl)isophthalate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry

-

Sample Introduction (GC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 40-400 to detect the molecular ion and significant fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of Dimethyl 5-(hydroxymethyl)isophthalate.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of Dimethyl 5-(hydroxymethyl)isophthalate. By leveraging data from closely related compounds and fundamental spectroscopic principles, we have been able to construct a comprehensive spectral profile for this important chemical intermediate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development. The outlined experimental protocols provide a solid foundation for the practical acquisition of this critical data.

References

-

PubChem. (n.d.). Dimethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Semantic Scholar. (2017). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link][2]

-

SpectraBase. (n.d.). Dimethyl 5-hydroxybenzene-1,3-dicarboxylate. Retrieved from [Link][4]

-

PubChem. (n.d.). Dimethyl isophthalate. National Center for Biotechnology Information. Retrieved from [Link][6]

-

NIST. (n.d.). Isophthalic acid. NIST Chemistry WebBook. Retrieved from [Link][7]

-

SpectraBase. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate. Retrieved from [Link][11]

Sources

- 1. Dimethyl 5-(hydroxymethyl)isophthalate | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dimethyl 5-hydroxyisophthalate(13036-02-7) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Dimethyl isophthalate(1459-93-4) 13C NMR [m.chemicalbook.com]

- 6. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isophthalic acid [webbook.nist.gov]

- 8. Dimethyl isophthalate(1459-93-4) IR Spectrum [m.chemicalbook.com]

- 9. 5-Hydroxyisophthalic acid(618-83-7) IR Spectrum [chemicalbook.com]

- 10. DIMETHYL 5-(HYDROXYMETHYL)ISOPHTHALATE | CymitQuimica [cymitquimica.com]

- 11. spectrabase.com [spectrabase.com]

commercial availability of Dimethyl 5-(hydroxymethyl)isophthalate

An In-Depth Technical Guide to Dimethyl 5-(hydroxymethyl)isophthalate for Advanced Research Applications

Abstract: Dimethyl 5-(hydroxymethyl)isophthalate is a trifunctional aromatic compound of increasing interest to the pharmaceutical and material science sectors. Its unique structure, featuring two methyl ester groups and a primary alcohol, offers a versatile platform for the synthesis of complex polymers and bioconjugates. This guide provides a comprehensive overview of its commercial availability, detailed protocols for its synthesis and purification, a robust framework for analytical quality control, and an expert perspective on its applications in drug development.

Commercial Sourcing and Availability

Dimethyl 5-(hydroxymethyl)isophthalate is available commercially, though it is less common than its close analogue, Dimethyl 5-hydroxyisophthalate. For researchers, it is critical to verify the CAS Number to ensure the correct compound is procured. The primary benzylic alcohol in the target molecule offers distinct reactivity compared to the phenolic hydroxyl group in its analogue, a crucial consideration for synthetic planning.

The compound is typically supplied as a white to off-white solid with a purity of 98% or higher. Researchers should anticipate lead times for bulk quantities, as it is often synthesized on demand rather than held in large inventories.

Table 1: Commercial Supplier Information for Dimethyl 5-(hydroxymethyl)isophthalate

| Supplier | CAS Number(s) | Typical Purity | Notes |

| Parchem | 71974-03-3[1] | ≥98% | Specialty chemical supplier, suitable for R&D and bulk quantities. |

| Fluorochem | 109862-53-5 | 98%[2] | Available in research quantities (mg to g scale). |

Note: The CAS number 109862-53-5 is also associated with this compound in some supplier catalogs. PubChem primarily lists 71974-03-3 as a synonym while featuring 109862-53-5 more prominently in some contexts.[3] It is advisable to confirm the structure with the supplier.

Synthesis Protocol: A Scalable Approach

While multiple synthetic routes are conceivable, a robust and scalable method involves the selective reduction of the aldehyde group of Dimethyl 5-formylisophthalate. This precursor is commercially available and provides a direct pathway to the desired product, avoiding the harsher conditions that might be required for other starting materials.

The causality for selecting this pathway rests on the high selectivity of sodium borohydride (NaBH₄) for reducing aldehydes in the presence of esters. Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ is safer to handle on a larger scale and simplifies the workup procedure, making the protocol more efficient and self-validating.[4]

Experimental Protocol: Reduction of Dimethyl 5-formylisophthalate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl 5-formylisophthalate (1.0 eq, e.g., 5.0 g).

-

Dissolution: Dissolve the starting material in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 50 mL). Stir at room temperature until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M Hydrochloric Acid (HCl) dropwise at 0 °C until the effervescence ceases and the pH is neutral (~pH 7).

-

Extraction: Remove the organic solvents under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue and extract the product with Ethyl Acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Caption: Workflow for the synthesis of Dimethyl 5-(hydroxymethyl)isophthalate.

Purification via Recrystallization

The crude product obtained from synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose, leveraging differences in solubility between the product and impurities.[5] A mixed solvent system of Dichloromethane (DCM) and n-Heptane is proposed here. DCM is an excellent solvent for the polar product at room temperature, while n-Heptane acts as an anti-solvent to induce crystallization.

Experimental Protocol: Recrystallization

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of Dichloromethane at room temperature and stir until the solid is completely dissolved.

-

Inducing Crystallization: While stirring, slowly add n-Heptane dropwise until the solution becomes persistently turbid (cloudy). If excessive precipitation occurs, add a few drops of DCM to redissolve the solid.

-

Crystal Growth: Cover the flask and allow it to stand at room temperature for 1-2 hours to allow for slow crystal formation. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold n-Heptane to remove residual soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Caption: General workflow for the purification by recrystallization.

Quality Control and Analytical Characterization

A robust quality control (QC) procedure is essential to validate the identity, purity, and integrity of the final compound. This involves a suite of analytical techniques, each providing orthogonal data to build a comprehensive quality profile.

Table 2: Analytical Specifications for Dimethyl 5-(hydroxymethyl)isophthalate

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥98.0% | HPLC (UV Detection) |

| Melting Point | To be established (literature is sparse) | Melting Point Apparatus |

| Residual Solvents | To be determined | ¹H NMR or GC-HS |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. A reverse-phase method provides excellent separation of the polar analyte from non-polar impurities.

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid). A similar method for isophthalic acid uses a gradient of 30-70% Acetonitrile over 10 minutes.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Rationale: The acidic modifier ensures the carboxyl groups (if any from hydrolysis) are protonated for better peak shape. A C18 column retains the aromatic compound well, allowing for separation from more polar (e.g., diol by-products) or less polar impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation.

-

¹H NMR: Expected signals include:

-

A singlet for the two equivalent methyl ester protons (~3.9 ppm).

-

A singlet for the benzylic methylene protons (~4.7 ppm).

-

A singlet for the hydroxyl proton (variable, ~2-5 ppm).

-

Signals for the aromatic protons on the benzene ring (~8.0-8.5 ppm).

-

-

¹³C NMR: Expected signals include:

-

Methyl ester carbons (~52 ppm).

-

Benzylic methylene carbon (~63 ppm).

-

Aromatic carbons (~128-140 ppm).

-

Ester carbonyl carbons (~166 ppm).

-

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is suitable.

-

Expected Mass: The molecular formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 g/mol .[3] The exact mass is 224.0685 Da.

-

Expected Ions: [M+H]⁺ at m/z 225.0757 and [M+Na]⁺ at m/z 247.0577.

Caption: A comprehensive quality control workflow for final product release.

Applications in Drug Development

The trifunctional nature of Dimethyl 5-(hydroxymethyl)isophthalate makes it a valuable building block in pharmaceutical research, primarily as a monomer for functional polyesters and as a versatile linker in bioconjugates.

Monomer for Biodegradable Polyesters

The presence of two ester groups and one hydroxyl group allows this molecule to be incorporated into aliphatic polyester chains, creating polymers with pendant functional groups.[7][8]

-

Mechanism of Action: The hydroxyl group can initiate the ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. The isophthalate core is then incorporated at the beginning of the polymer chain. Alternatively, the di-ester can undergo polycondensation with diols. The key advantage is that the benzylic alcohol provides a site for further modification, allowing for the attachment of drugs, targeting ligands, or imaging agents.

-

Field Insight: These functionalized polyesters are highly sought after for creating advanced drug delivery systems such as nanoparticles and micelles. The aromatic core of the isophthalate moiety can enhance drug loading of aromatic drugs through π-π stacking interactions, while the pendant group allows for covalent drug attachment, leading to more controlled release profiles.

Caption: Role as a functional monomer in polyester-based drug delivery systems.

Linker for Antibody-Drug Conjugates (ADCs)

The structure of Dimethyl 5-(hydroxymethyl)isophthalate is ideally suited for use as a scaffold for ADC linkers.[9][10] ADCs require sophisticated linkers that connect a potent cytotoxic drug to a monoclonal antibody, ensuring stability in circulation and cleavage at the target tumor cell.

-

Mechanism of Action: The hydroxyl group can be used to attach the cytotoxic payload, often through a cleavable ester or carbonate bond. The two methyl ester groups can be hydrolyzed to carboxylic acids. One carboxyl group can then be used to attach the linker to the antibody (e.g., via amide bond formation with a lysine residue), while the other can be used to modulate solubility or attach a second payload.

-

Expertise & Trustworthiness: This trifunctional design offers superior control over the drug-to-antibody ratio (DAR) and allows for the creation of dual-drug ADCs. The rigid aromatic core provides defined spatial separation between the antibody and the drug, which can be critical for biological activity and preventing premature cleavage.[11]

Caption: Conceptual diagram of the isophthalate scaffold in an ADC.

References

-

PubChem. Dimethyl 5-(hydroxymethyl)isophthalate. [Link]

-

International Journal of Scientific Development and Research. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]

-

PubMed Central (PMC). Recent advances in aliphatic polyesters for drug delivery applications. [Link]

-

PubMed Central (PMC). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

-

PubMed Central (PMC). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. DIMETHYL 5-(HYDROXYMETHYL)ISOPHTHALATE | CymitQuimica [cymitquimica.com]

- 3. Dimethyl 5-(hydroxymethyl)isophthalate | C11H12O5 | CID 13907324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 7. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DDS向け生分解性ポリマー薬物担体:機能性脂肪族ポリエステルの設計 [sigmaaldrich.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability of Dimethyl 5-(hydroxymethyl)isophthalate

An In-Depth Technical Guide to the Thermal Stability of Dimethyl 5-(hydroxymethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-(hydroxymethyl)isophthalate (DMHI) is a versatile bifunctional molecule with applications in the synthesis of polymers, dendrimers, and as a linker in metal-organic frameworks (MOFs). Its utility in these fields, particularly in applications requiring elevated temperatures, necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive analysis of the predicted thermal behavior of DMHI, drawing upon the established principles of thermal decomposition for aromatic esters and benzyl alcohols, and inferring from the thermal properties of structurally related compounds. While direct experimental data for DMHI is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its thermal analysis, including detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Structural and Functional Significance of Dimethyl 5-(hydroxymethyl)isophthalate

Dimethyl 5-(hydroxymethyl)isophthalate (DMHI), with the molecular formula C₁₁H₁₂O₅, is an aromatic compound featuring two methyl ester groups and a hydroxymethyl group attached to a benzene ring.[1][2] This unique combination of functional groups makes it a valuable building block in various fields of chemical synthesis. The ester functionalities can undergo hydrolysis or transesterification, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation. These reactive sites are pivotal in the design of novel polymers and in the pharmaceutical industry for the development of drug delivery systems and prodrugs. The isophthalate core provides rigidity and a defined geometry to the resulting macromolecules. Given that polymerization and other synthetic processes involving DMHI often require high temperatures, its thermal stability is a critical parameter influencing its processability and the performance of the final product.

Predicted Thermal Decomposition Profile of DMHI

Key Functional Groups and Their Influence on Thermal Stability

DMHI's thermal behavior is primarily dictated by three key structural features:

-

Aromatic Ring: The central benzene ring provides a high degree of thermal stability. Aromatic systems generally require significant energy to induce fragmentation.

-

Methyl Ester Groups: Ester groups are known to be the relatively weaker points in the molecule. Thermal decomposition of aromatic esters can proceed through various mechanisms, often initiating with the cleavage of the ester linkage.[3] Studies on the thermal degradation of polyesters indicate that decomposition can begin at temperatures ranging from 275°C to over 400°C, depending on the overall structure.[3][4]

-

Hydroxymethyl Group: The benzylic alcohol moiety is susceptible to thermal degradation. The C-O and C-C bonds of the hydroxymethyl group can cleave at elevated temperatures.

Postulated Decomposition Pathway

The thermal decomposition of DMHI is likely to be a multi-stage process. The initial decomposition is anticipated to involve the hydroxymethyl group, potentially through dehydration to form a more conjugated system or through homolytic cleavage of the C-O bond. This would be followed by the degradation of the methyl ester groups at higher temperatures. The decomposition of aromatic polyesters often results in the formation of carbon dioxide, aldehydes, and phthalates.[3]

Estimated Decomposition Temperature

Based on the thermal stability of related isophthalate-based materials, such as certain metal-organic frameworks that are stable up to at least 350°C, it is reasonable to predict that the onset of significant thermal decomposition for DMHI will occur in the range of 250-350°C.[5] However, this is an estimation, and empirical determination through TGA is essential for a precise value.

Experimental Determination of Thermal Stability

A comprehensive understanding of the thermal stability of DMHI requires experimental analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Experimental Protocol for TGA of DMHI:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of DMHI into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

-

Illustrative TGA Data Table (Hypothetical):

| Parameter | Predicted Value | Significance |

| Onset of Decomposition (T_onset) | ~ 250 - 300 °C | Indicates the start of thermal degradation. |

| Temperature of Max. Decomposition Rate (T_peak) | ~ 300 - 350 °C | Corresponds to the point of fastest decomposition. |

| Residue at 600°C | ~ 10 - 20% | Suggests the formation of a stable char residue. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC of DMHI:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of DMHI into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample at a constant rate of 10°C/min to a temperature above its expected melting and decomposition range (e.g., 350°C).

-

Cool the sample back to 25°C at a controlled rate.

-

Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial heating.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition.

-

Determine the melting temperature (T_m) from the peak of the endotherm.

-

Observe any exothermic events that might indicate decomposition.

-

Illustrative DSC Data Table (Hypothetical):

| Parameter | Predicted Value | Significance |

| Melting Point (T_m) | ~ 100 - 150 °C | Indicates the transition from solid to liquid phase. The diethyl analog has a melting point of 82-85°C.[6][7] |

| Decomposition | Exothermic event following melting | Confirms that decomposition is occurring. |

Visualization of Experimental Workflow and Decomposition

To further clarify the experimental process and the hypothesized decomposition, the following diagrams are provided.

Caption: Workflow for Thermogravimetric Analysis of DMHI.

Caption: Hypothesized Thermal Decomposition Pathway for DMHI.

Implications for Drug Development and Material Science

The thermal stability of DMHI is a crucial consideration in its application. In drug development, if DMHI is used as a linker in a prodrug or a drug delivery system, it must be stable under storage conditions and during any manufacturing processes that involve heat, such as melt extrusion. Conversely, controlled thermal degradation could be exploited for the triggered release of an active pharmaceutical ingredient. In material science, the decomposition temperature of DMHI will define the upper service temperature of polymers or MOFs derived from it. For high-temperature applications, the thermal stability of the DMHI monomer is a key limiting factor.

Conclusion

Dimethyl 5-(hydroxymethyl)isophthalate is a molecule of significant interest in synthetic chemistry. While direct experimental data on its thermal stability is sparse, this guide provides a comprehensive overview based on the principles of thermal analysis and data from analogous structures. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. A thorough understanding of the thermal stability of DMHI is paramount for its effective and safe utilization in research, drug development, and material science.

References

-

MDPI. (2023). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. Retrieved from [Link]

-

MDPI. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. Retrieved from [Link]

-

Defense Technical Information Center. (1967). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

-

Figshare. (2020). Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks. Retrieved from [Link]

-

ResearchGate. (2014). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Retrieved from [Link]

-

MDPI. (2022). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Retrieved from [Link]

-